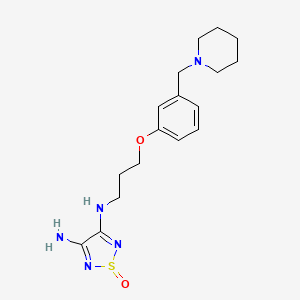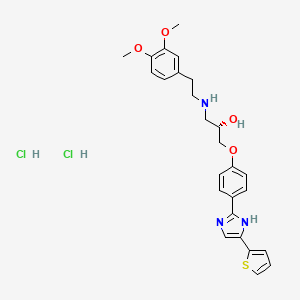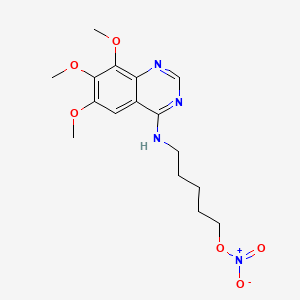
5-((6,7,8-Trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate
Overview
Description
KT 1 is a compound known for its significant effects on cardiovascular parameters. It has been observed to decrease aortic pressure, renal blood flow, left ventricular end-diastolic pressure, and resistances of total peripheral, vertebral, coronary, and renal vasculatures. Additionally, it increases aortic blood flow, vertebral blood flow, and coronary blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of KT 1 involves several synthetic routes. One common method includes the use of carbonyl-containing covalent organic frameworks. These frameworks are synthesized through the reaction of amino groups with doubly-bound oxygen atoms bound to the same carbon skeleton . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of KT 1 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
KT 1 undergoes several types of chemical reactions, including:
Oxidation: KT 1 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert KT 1 into different reduced forms.
Substitution: KT 1 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
KT 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in cardiovascular research.
Medicine: Investigated for potential therapeutic applications in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of KT 1 involves its interaction with specific molecular targets and pathways. It is known to affect cardiovascular parameters by modulating the activity of enzymes and receptors involved in blood flow and pressure regulation. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of nitric oxide pathways and calcium channels .
Comparison with Similar Compounds
KT 1 can be compared with other similar compounds, such as:
KT 2: Another compound with similar cardiovascular effects but different molecular structure.
KT 3: Known for its effects on renal blood flow and pressure regulation.
KT 4: A compound with broader applications in both cardiovascular and renal research.
KT 1 is unique due to its specific effects on aortic pressure and blood flow, making it a valuable compound for targeted cardiovascular research .
Properties
CAS No. |
47487-05-8 |
|---|---|
Molecular Formula |
C16H22N4O6 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
5-[(6,7,8-trimethoxyquinazolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C16H22N4O6/c1-23-12-9-11-13(15(25-3)14(12)24-2)18-10-19-16(11)17-7-5-4-6-8-26-20(21)22/h9-10H,4-8H2,1-3H3,(H,17,18,19) |
InChI Key |
XEMQGFBCRICHHG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC=N2)NCCCCCO[N+](=O)[O-])OC)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
47487-05-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((6,7,8-trimethoxy-4-quinazolinyl)amino)-1-pentanyl nitrate maleate KT 1 KT-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



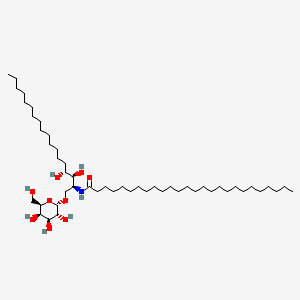

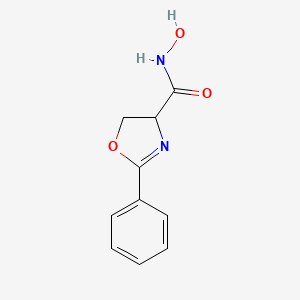
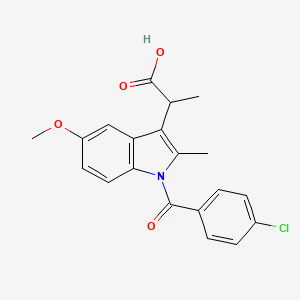
![2-[2,3-dichloro-4-[(E)-2-ethylbut-2-enoyl]phenoxy]acetic acid](/img/structure/B1673784.png)
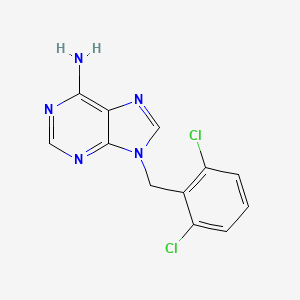
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
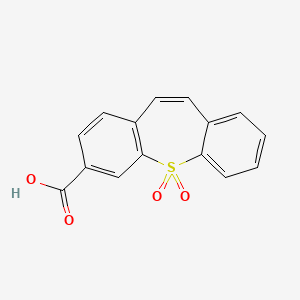

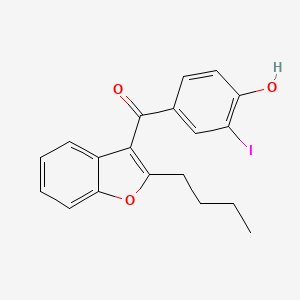
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
